1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone
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Overview
Description
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone is an organic compound with the molecular formula C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol It is a boron-containing compound, characterized by its unique dioxaborinane ring structure
Preparation Methods
The synthesis of 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone typically involves the reaction of boronic acids with diols under specific conditions. One common method includes the reaction of 2-ethyl-4,4,6-trimethyl-1,3,2-dioxaborinane with ethanone in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into boron hydrides or other reduced forms.
Scientific Research Applications
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Its derivatives are studied for potential biological activities and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in its role as a catalyst or reagent in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone include other boron-containing compounds such as:
Boronic acids: These compounds also contain boron and are widely used in organic synthesis.
Boranes: These are boron-hydrogen compounds with applications in reduction reactions.
Properties
Molecular Formula |
C10H19BO3 |
---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
1-(2-ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone |
InChI |
InChI=1S/C10H19BO3/c1-6-11-13-8(3)9(7(2)12)10(4,5)14-11/h8-9H,6H2,1-5H3 |
InChI Key |
FLHUNCSNAJMBPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(C(O1)(C)C)C(=O)C)C)CC |
Origin of Product |
United States |
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